molecular formula C9H16F2 B1388498 1,1-Difluoro-4-propylcyclohexane CAS No. 1186195-17-4

1,1-Difluoro-4-propylcyclohexane

Cat. No. B1388498
M. Wt: 162.22 g/mol
InChI Key: DMPYQBVSXKWOFK-UHFFFAOYSA-N
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Description

1,1-Difluoro-4-propylcyclohexane, also known as DFPC, is a cyclic organic compound. It has a molecular formula of C9H16F2, an average mass of 162.220 Da, and a monoisotopic mass of 162.122009 Da . This compound is part of the cycloalkanes family, which only contains carbon-hydrogen bonds and carbon-carbon single bonds .


Molecular Structure Analysis

Cycloalkanes, such as 1,1-Difluoro-4-propylcyclohexane, are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . The general formula for a cycloalkane composed of n carbons is CnH2n . In the case of 1,1-Difluoro-4-propylcyclohexane, there are 9 carbons and 16 hydrogens, fitting this formula .

Scientific Research Applications

The functionalization of organic molecules with fluorine substituents has grown rapidly due to its applications in fields such as medicine, agriculture, or materials sciences . The fluorine substituents play a role in both ring-forming and ring-opening reactions, as well as methods for obtaining difluorocyclopropanes as single enantiomers . Several examples are provided to highlight the biological importance of this class of compounds .

The chemistry of cyclopropane derivatives is one of the most intensively developing fields of organic chemistry. In the past decade, many investigations have been made to develop new chemo-, regio-, and stereoselective methods for the synthesis and transformations of cyclopropane derivatives . These investigations gained significant interest because cyclopropane and cyclopropene fragments are present in the structures of many biologically active substances, such as antibiotics, anti-cancer, and antimycotic preparations, controllers of plant growth and fruit ripening, and insecticides .

Geminal dihalocyclopropanes, especially the fluoro derivatives, form an important class of organic compounds, which have the ability to participate in synthetically useful reactions due to the presence of both, ring strain and of the gem-dihalomethylene fragment . Thus, they are of interest not only for the direct application as biologically active substances and functional materials but also as precursors to other fluorine-containing compounds .

properties

IUPAC Name

1,1-difluoro-4-propylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2/c1-2-3-8-4-6-9(10,11)7-5-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPYQBVSXKWOFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Difluoro-4-propylcyclohexane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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